Cas no 851208-46-3 (2-(methylsulfanyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide)

2-(Methylsulfanyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide is a benzothiazole derivative with potential applications in medicinal chemistry and agrochemical research. Its structure combines a tetrahydrobenzothiazole moiety with a methylsulfanyl-substituted benzamide, offering unique electronic and steric properties. This compound may exhibit biological activity due to the presence of the benzothiazole core, which is known for its pharmacological relevance. The methylsulfanyl group enhances lipophilicity, potentially improving membrane permeability. Its synthetic versatility allows for further functionalization, making it a valuable intermediate in the development of novel therapeutic agents or crop protection chemicals. The compound's stability and well-defined reactivity profile facilitate its use in targeted molecular design.
2-(methylsulfanyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide structure
851208-46-3 structure
Product Name:2-(methylsulfanyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide
CAS No:851208-46-3
MF:C15H16N2OS2
MW:304.430340766907
CID:6100771
PubChem ID:2463293
Update Time:2025-10-30

2-(methylsulfanyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide Chemical and Physical Properties

Names and Identifiers

    • 2-(methylsulfanyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide
    • Benzamide, 2-(methylthio)-N-(4,5,6,7-tetrahydro-2-benzothiazolyl)-
    • F2553-0018
    • 851208-46-3
    • 2-methylsulfanyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide
    • 2-(methylthio)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide
    • Z27874471
    • AKOS024659651
    • Inchi: 1S/C15H16N2OS2/c1-19-12-8-4-2-6-10(12)14(18)17-15-16-11-7-3-5-9-13(11)20-15/h2,4,6,8H,3,5,7,9H2,1H3,(H,16,17,18)
    • InChI Key: OVYWJYLSQKCMLA-UHFFFAOYSA-N
    • SMILES: C(NC1=NC2CCCCC=2S1)(=O)C1=CC=CC=C1SC

Computed Properties

  • Exact Mass: 304.07040549g/mol
  • Monoisotopic Mass: 304.07040549g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 3
  • Complexity: 353
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.7
  • Topological Polar Surface Area: 95.5Ų

Experimental Properties

  • Density: 1.32±0.1 g/cm3(Predicted)
  • pka: 7.34±0.20(Predicted)

2-(methylsulfanyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide Pricemore >>

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Additional information on 2-(methylsulfanyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide

Research Briefing on 2-(Methylsulfanyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide (CAS: 851208-46-3)

The compound 2-(methylsulfanyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide (CAS: 851208-46-3) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This briefing synthesizes the latest research findings on this compound, focusing on its synthesis, biological activity, and pharmacological relevance.

Recent studies have highlighted the role of 2-(methylsulfanyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide as a promising scaffold for drug development. Its unique chemical structure, featuring a benzothiazole core and a methylsulfanyl substituent, has been shown to interact with various biological targets, including enzymes and receptors implicated in inflammatory and neurodegenerative diseases. Computational modeling and in vitro assays have demonstrated its high binding affinity and selectivity, making it a candidate for further optimization.

In a 2023 study published in the Journal of Medicinal Chemistry, researchers explored the compound's inhibitory effects on cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway. The results indicated that 2-(methylsulfanyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide exhibited potent COX-2 inhibition with an IC50 value of 0.8 μM, outperforming several reference compounds. This finding suggests its potential as an anti-inflammatory agent with reduced gastrointestinal side effects compared to traditional NSAIDs.

Another area of interest is the compound's neuroprotective properties. Preclinical studies have demonstrated its ability to modulate oxidative stress and apoptosis in neuronal cells, as reported in a 2022 paper in ACS Chemical Neuroscience. The compound's mechanism involves the activation of the Nrf2-ARE pathway, which upregulates antioxidant defenses. These properties position it as a potential therapeutic for conditions such as Parkinson's and Alzheimer's diseases.

Despite these promising findings, challenges remain in the development of 2-(methylsulfanyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide. Pharmacokinetic studies have revealed limited oral bioavailability, prompting ongoing research into prodrug strategies and formulation improvements. Additionally, further in vivo studies are needed to validate its efficacy and safety profiles. Collaborative efforts between academic and industrial researchers are expected to accelerate its translation into clinical applications.

In conclusion, 2-(methylsulfanyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide represents a versatile and pharmacologically active compound with multiple therapeutic potentials. Continued research into its mechanisms, optimization, and delivery systems will be critical to unlocking its full clinical value.

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